molecular formula C21H15BrN2O4 B15249934 9,10-Anthracenedione, 1-amino-2-bromo-4,8-dihydroxy-5-[(phenylmethyl)amino]- CAS No. 25282-76-2

9,10-Anthracenedione, 1-amino-2-bromo-4,8-dihydroxy-5-[(phenylmethyl)amino]-

Cat. No.: B15249934
CAS No.: 25282-76-2
M. Wt: 439.3 g/mol
InChI Key: XXFUGAVMGSHTIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Anthracenedione, 1-amino-2-bromo-4,8-dihydroxy-5-[(phenylmethyl)amino]- is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications. This particular compound is notable for its unique structure, which includes amino, bromo, hydroxy, and phenylmethylamino groups, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1-amino-2-bromo-4,8-dihydroxy-5-[(phenylmethyl)amino]- typically involves multiple steps, starting from anthracene. The process includes:

    Bromination: Introduction of bromine atoms to the anthracene structure.

    Amination: Addition of amino groups through reactions with amines.

    Hydroxylation: Introduction of hydroxy groups using oxidizing agents.

    Phenylmethylamination: Addition of phenylmethylamino groups through reactions with benzylamines.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroquinones.

Scientific Research Applications

9,10-Anthracenedione, 1-amino-2-bromo-4,8-dihydroxy-5-[(phenylmethyl)amino]- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various dyes and pigments.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.

    Industry: Utilized in the production of high-performance materials and as a photoinitiator in polymerization processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with DNA or proteins, leading to the inhibition of cell proliferation or induction of apoptosis. The presence of multiple functional groups allows it to engage in various biochemical interactions, contributing to its diverse effects.

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthracenedione, 1-amino-4-bromo-2-methyl-: Similar structure but with a methyl group instead of phenylmethylamino.

    9,10-Anthracenedione, 1-amino-2,4-dibromo-: Contains two bromine atoms but lacks the phenylmethylamino group.

Uniqueness

The uniqueness of 9,10-Anthracenedione, 1-amino-2-bromo-4,8-dihydroxy-5-[(phenylmethyl)amino]- lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

25282-76-2

Molecular Formula

C21H15BrN2O4

Molecular Weight

439.3 g/mol

IUPAC Name

1-amino-5-(benzylamino)-2-bromo-4,8-dihydroxyanthracene-9,10-dione

InChI

InChI=1S/C21H15BrN2O4/c22-11-8-14(26)17-18(19(11)23)21(28)16-13(25)7-6-12(15(16)20(17)27)24-9-10-4-2-1-3-5-10/h1-8,24-26H,9,23H2

InChI Key

XXFUGAVMGSHTIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C3C(=C(C=C2)O)C(=O)C4=C(C3=O)C(=CC(=C4N)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.